molecular formula C43H67NO12 B137657 31-O-Demethyl-FK506 CAS No. 135635-47-1

31-O-Demethyl-FK506

Katalognummer: B137657
CAS-Nummer: 135635-47-1
Molekulargewicht: 790 g/mol
InChI-Schlüssel: VHOPGJHKSPGXIZ-AMASXYNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

31-O-Demethyl-FK506 is a structurally modified analog of the well-known immunosuppressant Tacrolimus (FK506), produced biosynthetically by engineered Streptomyces strains through the deletion of the fkbM methyltransferase gene . This single modification at the C-31 position results in a compound with a highly valuable and differentiated biological activity profile for research. Its primary research value lies in its significantly reduced immunosuppressive activity compared to FK506, while it retains other potent, therapeutically interesting properties . This makes it an indispensable tool for investigating pathways that can be separated from general immune suppression. A key area of investigation is its potent, broad-spectrum antifungal activity. Researchers have demonstrated that this compound is effective against major human fungal pathogens, including Cryptococcus neoformans , Candida albicans , and Aspergillus fumigatus . Its mechanism of action involves forming a complex with fungal FKBP12, which subsequently inhibits the calcium-dependent phosphatase calcineurin, a pathway essential for fungal virulence and survival . Notably, it exhibits strong synergistic effects when used in combination with azole drugs like fluconazole, enhancing their antifungal efficacy . Beyond antifungal applications, this compound is a critical reagent in neuroscience research due to its neurotrophic and neuroprotective activities. The neuroregenerative effects of FK506 analogs are associated with their binding to immunophilins like FKBP12, but are independent of calcineurin inhibition, allowing for the promotion of neurite outgrowth and nerve regeneration without causing immunosuppression . This separation of function makes this compound a promising lead compound for studying treatments for neurodegenerative diseases and nerve repair . Researchers utilize this compound for exploring calcineurin signaling, developing novel antifungal therapies that do not compromise the host immune system, and advancing neuroregenerative medicine. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOPGJHKSPGXIZ-AMASXYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135635-47-1
Record name 31-O-Demethyl-FK506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Production Methodologies

Native Biosynthesis Pathway Intermediacy

The formation of 31-O-Demethyl-FK506 is intrinsically linked to the biosynthesis of FK506 itself, occurring as a natural step in the production of the parent compound by various soil bacteria.

Origin from Streptomyces Strains

This compound, as an intermediate in the biosynthesis of the 23-membered macrocyclic polyketide FK506, originates from several Streptomyces species. asm.orgnih.gov Notably, Streptomyces tsukubaensis is the first and most well-known producer of FK506 and, by extension, its demethylated precursor. nih.govuni-tuebingen.detandfonline.com Other producing strains include Streptomyces sp. MA6858 and MA6548. asm.orgnih.gov The production of FK506 and its analogs is a feature of the secondary metabolism of these actinomycetes, typically commencing as the culture enters a stationary growth phase. mdpi.com

Position within the FK506 Biosynthetic Gene Cluster (BGC)

The biosynthesis of FK506 and its intermediates is governed by a large biosynthetic gene cluster (BGC). In S. tsukubaensis NRRL18488, this cluster spans approximately 83.5 kilobases and contains 26 genes. nih.govtandfonline.com The core structure of the macrolide is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. nih.govasm.orgnih.gov Specifically, the genes fkbA, fkbB, and fkbC encode the PKS modules, while fkbP encodes the NRPS responsible for incorporating a pipecolate moiety. nih.govnih.gov The genes responsible for the post-PKS modifications, which lead to the final structure of FK506 and its analogs, are also located within this cluster. nih.gov

Role of fkbM Gene and FkbM Methyltransferase in C-31 O-demethylation

The final methylation step at the C-31 position of the FK506 scaffold is catalyzed by the enzyme FkbM, a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govuniprot.org The gene encoding this enzyme, fkbM, is a crucial component of the FK506 BGC. asm.orgnih.govnih.gov The FkbM methyltransferase specifically targets the hydroxyl group at the C-31 position of this compound, transferring a methyl group from SAM to form FK506. asm.orguniprot.org Disruption or inactivation of the fkbM gene prevents this methylation from occurring, leading to the accumulation of this compound. asm.orgnih.gov This has been demonstrated experimentally in strains like Streptomyces sp. MA6548, where targeted disruption of fkbM resulted in a mutant that produced this compound. asm.orgnih.gov The FkbM enzyme has been shown to be quite specific, not methylating other hydroxyl groups at the C-13 or C-15 positions. asm.org

Parallel and Interconvertible Biosynthetic Routes to FK506

Research has revealed that the post-PKS tailoring of the FK506 macrolide does not follow a single, rigid pathway. Instead, there are parallel and interconvertible routes leading to the final product. mdpi.comasm.orgnih.gov The two key tailoring enzymes are FkbM (methyltransferase) and FkbD (a cytochrome P450 hydroxylase responsible for C-9 oxidation). nih.govasm.orgnih.gov The initial macrocyclic intermediate formed by the PKS-NRPS machinery is 9-Deoxo-31-O-demethyl-FK506. nih.govresearchgate.netasm.org From this point, the pathway can proceed in two ways:

FkbM can first methylate the C-31 hydroxyl group to produce 9-Deoxo-FK506, which is then oxidized at C-9 by FkbD to yield FK506. asm.orgnih.gov

Alternatively, FkbD can first oxidize the C-9 position to form this compound, which is then methylated by FkbM to produce FK506. asm.orgnih.gov

This interchangeability is possible because both FkbD and FkbM exhibit high tolerance for their respective substrates. asm.orgnih.gov This flexibility in the biosynthetic pathway underscores the co-occurrence of various FK506 analogs.

Co-occurrence with other FK506 Analogs

Due to the nature of the biosynthetic pathway, this compound is often found alongside other FK506 analogs. The most prominent of these is 9-Deoxo-31-O-Demethyl-FK506, the direct precursor in the tailoring pathway. nih.govresearchgate.netasm.org Inactivation of the fkbD gene, which encodes the C-9 hydroxylase, can lead to the accumulation of 9-deoxo-FK506. nih.govasm.orgnih.gov Interestingly, disruption of fkbD can have a polar effect on the downstream fkbM gene, leading to the production of 9-Deoxo-31-O-demethyl-FK506 instead of 9-deoxo-FK506, further highlighting the interplay between these genes. asm.orgnih.gov Other analogs that can be co-produced, particularly through genetic engineering, include 9-deoxo-prolyl-FK506 and various derivatives with modifications at the C-21 position. asm.orgjmb.or.kr

Engineered Biosynthesis Approaches

The understanding of the FK506 biosynthetic pathway has enabled the use of genetic engineering to produce specific analogs like this compound in higher yields. The primary strategy involves the targeted disruption or deletion of the fkbM gene in a high-producing Streptomyces strain. asm.org This prevents the conversion of this compound to FK506, causing the former to accumulate and be secreted. For instance, creating a ΔfkbM mutant of Streptomyces sp. KCTC 11604BP has been a successful approach. researchgate.net

Furthermore, combinatorial biosynthesis, which involves the manipulation of multiple genes in the cluster, has been employed to create novel derivatives. By deleting both fkbD and fkbM, researchers have generated strains that accumulate 9-Deoxo-31-O-demethyl-FK506. researchgate.netasm.orgresearchgate.net These engineered strains are valuable tools for producing specific FK506 analogs for further study and potential therapeutic applications.

Research Findings on FK506 Analog Production

Strain/ConditionGene(s) ModifiedPrimary Analog(s) ProducedReference(s)
Streptomyces sp. MA6548Disruption of fkbMThis compound asm.orgnih.gov
Streptomyces sp. MA6548Disruption of fkbD9-Deoxo-31-O-demethyl-FK506 asm.orgnih.govnih.gov
S. tsukubaensis FL202Deletion of fkbMThis compound researchgate.netresearchgate.net
S. tsukubaensis FL201Deletion of fkbD9-Deoxo-FK506 researchgate.netresearchgate.net
S. tsukubaensis FL203Deletion of fkbD and fkbM9-Deoxo-31-O-demethyl-FK506 researchgate.netresearchgate.net
Streptomyces sp. KCTC 11604BPDeletion of fkbMThis compound asm.org
Streptomyces sp. KCTC 11604BPDeletion of fkbD and fkbM9-Deoxo-31-O-demethyl-FK506 asm.org
ΔtcsD–ΔfkbM strainDeletion of tcsD and fkbM31-O-demethyl-36,37-dihydroFK506 acs.org

Genetic Modification of Streptomyces Strains

The biosynthesis of this compound is a direct result of targeted genetic modifications within the FK506 biosynthetic gene cluster in Streptomyces species, such as Streptomyces tsukubaensis and Streptomyces hygroscopicus subsp. ascomyceticus. asm.org These modifications are designed to disrupt specific enzymatic steps in the FK506 biosynthesis pathway, leading to the accumulation of desired intermediate compounds.

The key to producing this compound lies in the inactivation of the fkbM gene. asm.org This gene encodes the enzyme FkbM, an O-methyltransferase responsible for the final methylation step at the C-31 position of the FK506 macrolide ring. asm.orguniprot.org By disrupting or deleting the fkbM gene, this methylation is prevented, leading to the accumulation of this compound. asm.org

Several genetic engineering techniques have been successfully employed to achieve this. Homologous recombination is a classical and effective method for targeted gene replacement. In this approach, a disruption cassette, often containing an antibiotic resistance gene, is flanked by sequences homologous to the regions upstream and downstream of the fkbM gene. This construct is introduced into the Streptomyces strain, and through a double crossover event, the native fkbM gene is replaced by the disruption cassette. acs.org This results in a mutant strain incapable of producing FkbM and, consequently, accumulates this compound. asm.orgacs.orgnih.gov

More recently, the CRISPR-Cas9 system has emerged as a powerful and efficient tool for genome editing in Streptomyces. acs.orgfrontiersin.org This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific target sequence within the fkbM gene, where it creates a double-strand break. frontiersin.org The cell's natural DNA repair mechanisms can then be harnessed to introduce a deletion or insertion at the target site, effectively knocking out the gene. frontiersin.org The CRISPR-Cas9 system offers high efficiency and specificity, making it an increasingly popular choice for generating fkbM knockout strains for the production of this compound. acs.orgbiorxiv.org

The successful inactivation of fkbM in various Streptomyces strains has been consistently shown to result in the production of this compound, confirming the crucial role of this gene in the final step of FK506 biosynthesis. asm.orgnih.govnih.gov

To further explore the biosynthetic pathway and generate novel FK506 analogs, researchers have employed dual gene deletion strategies. A notable example is the simultaneous disruption of both the fkbD and fkbM genes. asm.orgnih.govuni-tuebingen.de The fkbD gene, located upstream of fkbM, encodes a cytochrome P-450 hydroxylase that is responsible for the hydroxylation at the C-9 position of the macrolactone ring. asm.orgnih.gov

Disruption of the fkbD gene has been observed to have a polar effect on the downstream fkbM gene, meaning it also impairs the expression of fkbM. asm.orgnih.gov This polar effect, combined with the direct inactivation of fkbM, results in the production of 9-deoxo-31-O-demethyl-FK506. asm.orgnih.govuni-tuebingen.de This compound lacks both the hydroxyl group at C-9 and the methyl group at C-31. asm.orgnih.gov The generation of this analog through dual gene deletion has provided valuable insights into the order and interdependence of the tailoring reactions in FK506 biosynthesis. acs.orgnih.gov

The creation of these double mutant strains, often through sequential homologous recombination events, has expanded the library of FK506-related compounds and demonstrated the potential of combinatorial biosynthesis for creating novel molecules with potentially different biological activities. nih.gov

fkbM Gene Disruption/Deletion Strategies (e.g., Homologous Recombination, CRISPR-Cas9)

Strain Optimization for Enhanced Production

While the genetic modification of Streptomyces strains is the primary step in producing this compound, optimizing these engineered strains for enhanced production is crucial for practical applications. Several strategies are employed to increase the yield of this target compound.

One key aspect of strain optimization is improving the supply of essential precursors for polyketide biosynthesis. biorxiv.orgnih.gov For instance, metabolic engineering efforts have focused on increasing the intracellular pool of extender units like methylmalonyl-CoA. researchgate.net This can be achieved by overexpressing genes involved in the synthesis of these precursors. researchgate.net Additionally, supplementing the fermentation media with specific amino acids, such as isoleucine and valine, has been shown to boost the production of FK506 and its analogs. researchgate.net

Furthermore, optimizing fermentation conditions plays a significant role in maximizing yield. This includes controlling parameters such as pH, dissolved oxygen levels, and nutrient feeding strategies in large-scale bioreactors. For example, maintaining a pH between 6.8 and 7.2 and using a fed-batch approach for glucose addition have been reported to increase titers. In some cases, the introduction of genes like the Vitreoscilla hemoglobin gene (vgb) into the production strain has been shown to improve oxygen utilization and subsequently enhance the yield of related polyketides. google.com

Recent advancements in metabolic modeling and systems biology are also being applied to identify and overcome metabolic bottlenecks in the production strains, paving the way for more rational and targeted strain improvement strategies. acs.org

StrategyApproachOutcome
Genetic Modification Disruption of the fkbM gene in StreptomycesAccumulation of this compound
Dual Gene Deletion Simultaneous disruption of fkbD and fkbM genesProduction of 9-deoxo-31-O-demethyl-FK506
Strain Optimization Overexpression of precursor biosynthesis genesIncreased yield of target compound
Fermentation Control pH and dissolved oxygen optimization, fed-batch feedingEnhanced production titers

Chemobiosynthetic Approaches and Precursor-Directed Biosynthesis for Analog Generation

Chemobiosynthesis and precursor-directed biosynthesis are powerful strategies that combine chemical synthesis with the biosynthetic machinery of microorganisms to generate novel analogs of natural products like this compound. nih.gov These approaches leverage the inherent substrate flexibility of certain enzymes in the biosynthetic pathway to incorporate unnatural building blocks into the final molecular structure. sciepublish.com

The polyketide backbone of this compound is assembled by a large, modular enzyme complex called a polyketide synthase (PKS). sciepublish.com Specific domains within the PKS, known as acyltransferase (AT) domains, are responsible for selecting and incorporating "extender units," which are small carboxylic acid derivatives, into the growing polyketide chain. sciepublish.comosti.gov

By feeding chemically synthesized, unnatural extender units to an engineered Streptomyces strain, it is possible to "trick" the PKS into incorporating these non-native substrates. nih.gov For example, the AT4 domain of the FK506 PKS has been shown to incorporate synthetic N-acetylcysteamine (SNAC) thioesters of unnatural dicarboxylic acids. The feeding of propargylmalonyl-SNAC to an appropriate mutant strain allows for the introduction of a propargyl group at a specific position on the macrolide ring. This introduces a chemically reactive "handle" into the molecule that can be further modified using click chemistry, opening up possibilities for creating a wide array of novel derivatives. nih.gov

The success of this approach depends on several factors, including the substrate promiscuity of the AT domain and the ability of the unnatural precursor to be taken up by the cell and converted into a form that can be utilized by the PKS. acs.org While the efficiency of incorporating unnatural extenders can sometimes be low, this strategy remains a valuable tool for generating structurally diverse analogs that would be difficult to produce through total chemical synthesis alone. nih.govacs.org

Molecular Mechanism of Action and Cellular Targets

Core Mechanism: FKBP12 Binding and Calcineurin Inhibition

The primary mechanism of action for 31-O-Demethyl-FK506 mirrors that of its parent compound, FK506, involving a sequential process of binding to an intracellular protein and subsequent inhibition of a critical enzyme in cellular signaling pathways. jmb.or.kr This process ultimately leads to a dampening of the immune response. researchgate.net

Formation of this compound–FKBP12 Complex

The initial and crucial step in the molecular cascade is the binding of this compound to the FK506-binding protein 12 (FKBP12). nih.govnih.gov FKBP12 is a ubiquitously expressed intracellular protein that possesses peptidyl-prolyl isomerase activity, although this enzymatic function is not directly responsible for the immunosuppressive effects of the complex. amazonaws.com The formation of this binary complex, this compound–FKBP12, is a prerequisite for the subsequent interaction with its ultimate target. jmb.or.krnih.gov The pipecolate moiety, tricarbonyl group, and cyclohexane (B81311) ring of the FK506-type structure are important for this complex formation with the FKBP12 protein. google.com

Inhibition of Calcineurin Phosphatase Activity

Once formed, the this compound–FKBP12 complex acts as the functional inhibitor of calcineurin (CaN). jmb.or.krnih.gov Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase, a key enzyme in various cellular signaling pathways, most notably in T-lymphocytes. nih.govacs.org The inhibitory complex binds to calcineurin, forming a ternary structure (this compound–FKBP12–CaN) that effectively blocks the phosphatase's active site. researchgate.netacs.orgfrontiersin.org This obstruction prevents calcineurin from dephosphorylating its downstream substrates. acs.org

Impact on Calcineurin-Nuclear Factor of Activated T-cells (NF-AT) Pathway

A primary substrate of calcineurin is the Nuclear Factor of Activated T-cells (NF-AT). researchgate.netacs.orgacs.org In resting T-cells, NF-AT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. acs.org Activated calcineurin then dephosphorylates NF-AT, exposing a nuclear localization signal that facilitates its translocation into the nucleus. By inhibiting calcineurin, the this compound–FKBP12 complex prevents this dephosphorylation and subsequent nuclear translocation of NF-AT. researchgate.netacs.org This keeps the transcription factor sequestered in the cytoplasm, unable to perform its function. uni-tuebingen.de

Downstream Effects on Cytokine Transcription (e.g., Interleukin-2)

Inside the nucleus, NF-AT acts as a critical transcription factor for a variety of genes involved in the immune response, most prominently the gene encoding for Interleukin-2 (IL-2). jmb.or.krresearchgate.netuni-tuebingen.de IL-2 is a potent cytokine that promotes the proliferation and differentiation of T-cells, a cornerstone of the adaptive immune response. By preventing the nuclear translocation of NF-AT, this compound ultimately blocks the transcription of the IL-2 gene. researchgate.netuni-tuebingen.de This disruption in the signaling cascade leads to a reduction in T-cell activation and proliferation, which is the basis of its immunosuppressive effect. jmb.or.krresearchgate.net

Comparative Molecular Interactions

While sharing a core mechanism with FK506, this compound displays important differences in its binding affinities, particularly when comparing its interaction with human versus fungal proteins. These differences are key to understanding its distinct biological activity profile, which includes potent antifungal properties alongside reduced immunosuppression. researchgate.netacs.org

Differences in Binding Affinity to Human vs. Fungal FKBP12

The structural modification at the C-31 position—the absence of a methyl group—is a critical factor influencing the binding affinity of this compound to FKBP12. nih.gov This alteration leads to a notable difference in how the compound interacts with FKBP12 from different species.

Studies have shown that while FK506 binds with high affinity to both human and fungal FKBP12, its analogs can exhibit significant selectivity. nih.gov The C-31 position, along with the C-9 position, has been identified as a potential site for modulating the binding affinity of FK506-related compounds to human versus fungal FKBP12s. nih.govacs.org Specifically, the absence of the C-31 methyl group in this compound results in approximately 10-fold lower immunosuppressive activity compared to FK506, suggesting a weaker binding affinity to human FKBP12.

Conversely, this modification does not proportionally diminish its antifungal activity. researchgate.netnih.gov The compound retains significant efficacy against pathogenic fungi like Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus. researchgate.net This suggests that the 31-O-demethylated structure maintains a sufficiently strong interaction with fungal FKBP12 to effectively inhibit the fungal calcineurin pathway. researchgate.netnih.gov The calcineurin signaling pathway is crucial for the growth and pathogenesis of these major fungal pathogens. researchgate.netacs.org The ability of analogs like this compound to discriminate between human and fungal FKBP12/calcineurin complexes is a key area of research for developing antifungal agents with reduced immunosuppressive side effects. researchgate.netfrontiersin.org

Table 1: Comparative Immunosuppressive and Antifungal Activities

Compound Relative Immunosuppressive Activity Antifungal Activity
FK506 High Strong
This compound ~10-fold lower than FK506 Strong, retained researchgate.net
9-Deoxo-31-O-demethyl-FK506 560-fold lower than FK506 acs.org Significant, retained researchgate.netacs.org

Impact of C-31 Methylation on Target Interaction

The chemical structure of this compound, a biosynthetic intermediate and analog of the immunosuppressant FK506 (tacrolimus), is characterized by the absence of a methyl group at the C-31 position of its cyclohexyl ring. This seemingly minor structural modification significantly influences its interaction with biological targets. The methylation at the 31-OH group is a crucial step for the full biological activity of FK506. mdpi.comasm.org

The production of this compound occurs in Streptomyces strains where the fkbM gene, responsible for encoding the methyltransferase that adds the methyl group to the C-31 position, is disrupted. This alteration directly affects the molecule's binding affinity and subsequent biological activity. The immunosuppressive activity of this compound is notably lower than that of FK506, highlighting the importance of the C-31 methoxy (B1213986) group for potent immunosuppression. asm.org

Distinction in Calcineurin Inhibition Profile Compared to FK506

While both FK506 and this compound exert their immunosuppressive effects by inhibiting calcineurin, a key enzyme in T-cell activation, their inhibition profiles differ significantly. ontosight.ai The primary mechanism involves binding to the FK506 binding protein 12 (FKBP12) to form a complex that then inhibits calcineurin activity. jmb.or.kr However, studies have shown that this compound possesses considerably weaker immunosuppressive activity compared to FK506. nih.gov

This reduced potency is a direct consequence of the demethylation at the C-31 position, which alters the conformation of the drug-FKBP12 complex and its subsequent interaction with calcineurin. Research has quantified this difference, with some reports indicating that the immunosuppressive activity of this compound is about 10-fold less than that of FK506. asm.org This distinction underscores the critical role of the C-31 methylation in achieving high-affinity inhibition of human calcineurin.

Alternative or Ancillary Mechanisms (Non-Immunosuppressive)

Beyond its immunosuppressive properties, this compound exhibits other biological activities that are not directly linked to calcineurin inhibition in the same manner as its immunosuppressive effects.

Exploration of FKBP52 Involvement in Neurotrophic Effects

There is growing evidence to suggest that the neuroregenerative properties of FK506 and its analogs may not be solely dependent on calcineurin inhibition. nih.gov Instead, interactions with other FK506-binding proteins, such as FKBP52, are thought to play a significant role. jmb.or.kr While the direct involvement of this compound with FKBP52 in promoting neurite outgrowth has not been extensively detailed, the broader understanding is that the neurotrophic effects of these compounds can be separated from their immunosuppressive actions. nih.govresearchgate.net This separation is crucial for the development of non-immunosuppressive FK506 derivatives for treating neurodegenerative diseases. researchgate.net

Mechanism of Antifungal Action via Calcineurin Pathway

This compound has demonstrated significant antifungal activity against various pathogenic fungi, including Cryptococcus neoformans and Candida albicans. nih.gov The mechanism of this antifungal action is similar to its immunosuppressive mechanism in that it involves the inhibition of the calcineurin pathway. jmb.or.krnih.gov In fungi, the calcineurin pathway is essential for growth and virulence, making it a viable target for antifungal therapies. nih.govnih.gov

Analogs of FK506, including this compound, have been shown to possess strong antifungal activity, often with reduced immunosuppressive effects compared to the parent compound. nih.govnih.gov For instance, this compound exhibits potent in vitro antifungal activity by inhibiting the calcineurin pathway in C. albicans. nih.gov Furthermore, it has shown synergistic antifungal activity when combined with other antifungal agents like fluconazole (B54011). nih.govresearchgate.net This highlights its potential as a component of combination therapies for fungal infections, particularly in immunocompromised individuals.

Research Findings on this compound and Related Analogs

CompoundKey Structural Modification(s)Immunosuppressive ActivityAntifungal ActivityNeurotrophic Activity
FK506 (Tacrolimus) Parent CompoundPotentModeratePresent
This compound Demethylation at C-31Significantly reduced compared to FK506 asm.orgStrong against various fungi nih.govExplored, potentially via FKBP52 jmb.or.kr
9-deoxo-FK506 Deoxidation at C-9Lower than FK506 nih.govStrong against various fungi nih.govNot extensively detailed
9-deoxo-31-O-demethyl-FK506 Deoxidation at C-9 and Demethylation at C-31Significantly reduced jmb.or.krnih.govStrong, synergistic with fluconazole nih.govresearchgate.netRetained researchgate.net
L-685,818 C18 hydroxy, C21 ethyl derivativeNon-immunosuppressive amazonaws.comToxic to C. neoformans amazonaws.comPromotes neurite growth nih.gov

Preclinical Pharmacological Activities and Biological Effects

Antifungal Activity

The compound 31-O-Demethyl-FK506 has demonstrated significant antifungal properties in preclinical studies. This activity is attributed to its ability to inhibit the calcineurin pathway in pathogenic fungi, a mechanism it shares with its parent compound, FK506 (also known as tacrolimus). researchgate.netnih.gov However, this compound is distinguished by its significantly lower immunosuppressive activity, making it a promising candidate for further investigation as an antifungal agent. nih.govnih.gov

Spectrum of Activity against Pathogenic Fungi

This compound has shown a broad spectrum of activity against several clinically important pathogenic fungi. Research has confirmed its potent antifungal effects against Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus. researchgate.netnih.govnih.gov Studies have demonstrated that, with the exception of 9-deoxo-prolyl-FK506, other FK506 analogs including this compound exhibit strong antifungal activity against these major invasive fungal pathogens. researchgate.netnih.govnih.gov

Table 1: Antifungal Spectrum of this compound

Pathogenic Fungus Activity
Cryptococcus neoformans Yes
Candida albicans Yes
Aspergillus fumigatus Yes

Mechanism-based Antifungal Efficacy (Calcineurin Pathway Inhibition)

The antifungal activity of this compound is rooted in its inhibition of the calcineurin pathway, a critical signaling pathway for stress responses and virulence in many pathogenic fungi. researchgate.netnih.govnih.govjmb.or.kr By forming a complex with the FK506-binding protein (FKBP12), this compound inhibits the phosphatase activity of calcineurin. jmb.or.kr This disruption of the calcineurin pathway hinders the ability of fungi like C. neoformans, C. albicans, and A. fumigatus to grow and cause disease. researchgate.netnih.govnih.gov

In vivo Antifungal Efficacy Studies

The promising in vitro antifungal activity of FK506 analogs has been further investigated in in vivo models. In a murine model of systemic cryptococcosis, while an analog, 9-deoxo-31-O-demethyl-FK506, alone was not sufficient to treat the infection, its combination with fluconazole (B54011) significantly extended the survival of mice infected with C. neoformans. researchgate.netnih.govnih.gov This finding confirms the synergistic antifungal efficacy of this class of compounds in a living organism and supports the potential for combination therapy. researchgate.netnih.govnih.gov

Neurobiological Activity

Beyond its antifungal properties, this compound has also been investigated for its neurobiological effects.

Neuroprotective Properties

Emerging research suggests that this compound possesses neuroprotective and neuroregenerative properties. google.com Studies have indicated that this compound may promote nerve regeneration without the significant immunosuppressive side effects associated with its parent compound, FK506. google.com This characteristic positions it as a potential therapeutic agent for neurological diseases. google.com For instance, in PC12 cells, treatment with the compound led to significant neurite outgrowth, suggesting potential applications in treating peripheral nerve injuries or neurodegenerative conditions.

Neuronal Regeneration Effects

Research has consistently shown that this compound actively promotes neuronal regeneration. Studies using PC12 cells, a common model for neuronal differentiation, have demonstrated that this compound stimulates the proliferation and growth of neurites, which are projections from the neuron cell body that develop into axons and dendrites. google.comgoogle.com This neurite outgrowth is a crucial step in the repair and regeneration of damaged nerves.

The neuroregenerative potential of this compound has been observed in various experimental settings. It has been identified as a promising agent for promoting nerve regeneration, suggesting its potential use in treating neurological diseases. google.com The ability of this compound to encourage neuronal health and regeneration makes it a significant subject of ongoing research in the field of neuropharmacology.

Table 1: Neuronal Regeneration Activity of FK506 and its Analogs

Compound Neuronal Regeneration Activity Reference
FK506 Promotes neurite outgrowth nih.gov
This compound Promotes neurite proliferation and induces nerve regeneration google.comgoogle.com
9-deoxo-prolyl-FK506 Promotes neurite proliferation and induces nerve regeneration google.comgoogle.com
9-deoxo-31-O-dimethylFK506 Promotes neurite proliferation and induces nerve regeneration google.comgoogle.com

Differentiation from FK506's Neuroprotective Profile

A key distinction between this compound and its parent compound, FK506, lies in their immunosuppressive activity. While FK506 is a potent immunosuppressant, this compound exhibits significantly reduced immunosuppressive effects. nih.gov This is a critical advantage for its potential use as a neuroregenerative agent, as it could avoid the adverse side effects associated with suppressing the immune system. google.com

The structural difference at the C-31 position is thought to be responsible for this divergence in activity. The absence of the methyl group in this compound is believed to reduce its binding affinity for FKBP12, a key protein in the calcineurin-dependent pathway that leads to immunosuppression. acs.org However, its ability to promote nerve regeneration remains intact, and in some cases, is even enhanced compared to FK506. This separation of neuroregenerative and immunosuppressive effects is a primary focus of research and development for this class of compounds. nih.gov

Table 2: Comparison of Immunosuppressive and Neuroprotective Activities

Compound Immunosuppressive Activity Neuroprotective/Neuroregenerative Activity Reference
FK506 High Moderate to High nih.gov
This compound Low High nih.gov
9-Deoxo-31-O-Demethyl-FK506 Very Low Moderate

Role of FKBP52 in Neuroregenerative Action

The neuroregenerative effects of FK506 and its analogs, including this compound, are not primarily mediated by FKBP12, the protein responsible for their immunosuppressive actions. Instead, research points to the involvement of another immunophilin, FKBP52. jmb.or.krnih.gov Studies have shown that the neurotrophic properties of these compounds are linked to their interaction with FKBP52. jmb.or.kr

The proposed mechanism involves the disruption of a steroid receptor complex that includes FKBP52, Hsp90, and p23. jmb.or.kr When a compound like this compound binds to FKBP52, it is thought to cause a conformational change in the complex, leading to the activation of pathways that promote neurite outgrowth and nerve regeneration. jmb.or.kr Evidence for this includes findings that antibodies against FKBP52 can interfere with the neurite outgrowth promoted by FK506. jmb.or.kr This highlights the potential for designing non-immunosuppressive compounds that selectively target FKBP52 to maximize neuroregenerative effects. nih.gov FKBP52 is particularly abundant in the nervous system and is associated with the microtubule network, further suggesting its important role in neuronal function and regeneration. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Impact of C-31 Demethylation on Activity Profile

The demethylation at the C-31 position of the FK506 scaffold is a critical modification that significantly alters the compound's interaction with its biological targets. This structural change is a key focus in the development of new therapeutic agents with improved properties.

A primary characteristic of 31-O-Demethyl-FK506 is its significantly reduced immunosuppressive activity compared to its parent compound, FK506 (tacrolimus). nih.govfrontiersin.orgnih.govduke.edu FK506 exerts its potent immunosuppressive effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then inhibits the phosphatase activity of calcineurin. frontiersin.orgnih.govduke.edujmb.or.kr This inhibition blocks T-cell activation and proliferation. frontiersin.orgjmb.or.kr The methyl group at the C-31 position of FK506 is crucial for its high-affinity binding to FKBP12. Consequently, the absence of this methyl group in this compound leads to a decrease in its binding affinity for FKBP12, resulting in a substantial reduction in its ability to suppress the immune system. nih.gov Studies have shown that the immunosuppressive activity of this compound is approximately 10-fold lower than that of FK506. This reduction in immunosuppression is a desirable trait in the development of analogs aimed at other therapeutic applications where immunosuppression is an unwanted side effect. frontiersin.orgnih.gov

Table 1: Comparison of Immunosuppressive Activity

Compound Relative Immunosuppressive Activity Key Structural Feature
FK506 High Contains a methyl group at C-31
This compound Reduced (approx. 10-fold lower than FK506) Lacks the methyl group at C-31

While its immunosuppressive activity is diminished, this compound retains significant antifungal properties. nih.govnih.govduke.eduresearchgate.net The mechanism of antifungal action for both FK506 and its analogs also involves the inhibition of calcineurin, which is a crucial enzyme for the virulence and growth of many pathogenic fungi, including Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus. nih.govnih.govduke.edujmb.or.krresearchgate.net Research has demonstrated that this compound exhibits potent antifungal activity against these major human fungal pathogens. nih.govnih.govduke.eduresearchgate.net

Emerging research has highlighted the potential of this compound as a neuroprotective and neuroregenerative agent, with the significant advantage of having minimal immunosuppressive effects. google.comgoogle.comnih.govnih.gov Studies have indicated that while the immunosuppressive activity of FK506 is primarily mediated through its interaction with FKBP12, its neurotrophic effects may involve other mechanisms, potentially including interaction with FKBP52. jmb.or.krnih.gov This separation of activities is crucial for developing treatments for neurodegenerative diseases, where long-term immunosuppression would be detrimental. google.comgoogle.com

In laboratory models, this compound has been shown to promote neurite outgrowth in PC12 cells, a common model for neuronal differentiation. google.com This suggests its potential to support nerve regeneration. google.comgoogle.com The development of non-immunosuppressive FK506 analogs like this compound offers a promising therapeutic strategy for neurological conditions such as stroke and neurodegenerative disorders by promoting neuronal health without compromising the immune system. nih.gov

Retention or Modulation of Antifungal Activity

Combinatorial Biosynthesis and Analog Generation

The generation of this compound and other analogs has been greatly advanced through the use of combinatorial biosynthesis, a powerful technique that involves the genetic manipulation of the biosynthetic pathways of microorganisms.

The biosynthesis of FK506 is a complex process involving a series of enzymes encoded by a cluster of genes. acs.orgacs.org The compound this compound is a natural intermediate in this pathway, and its accumulation can be achieved by disrupting the gene responsible for the final methylation step at the C-31 position. mdpi.comnih.gov This gene, known as fkbM, encodes for an S-adenosylmethionine (SAM)-dependent methyltransferase. mdpi.comnih.govnih.gov By creating a mutant strain of the producing microorganism, such as Streptomyces tsukubaensis, with a non-functional fkbM gene, the biosynthesis is halted before the C-31 methylation, leading to the production of this compound. nih.gov

Furthermore, the combinatorial manipulation of other genes in the FK506 biosynthetic cluster allows for the creation of a diverse range of analogs. For instance, the fkbD gene encodes a cytochrome P-450 hydroxylase responsible for the oxidation at the C-9 position. nih.govnih.gov The genes tcsB and tcsD are involved in the synthesis of the allylmalonyl-CoA extender unit, which affects the side chain at the C-21 position. jmb.or.kracs.orgacs.org By deleting or modifying these genes in various combinations, researchers can systematically produce novel FK506 derivatives with altered structures and biological activities. jmb.or.kracs.orgjmb.or.kr

A prime example of the power of combinatorial biosynthesis is the generation of multi-modified analogs like 9-Deoxo-31-O-Demethyl-FK506. nih.govfrontiersin.orgnih.govduke.eduresearchgate.netgoogle.comgoogle.comnih.govjmb.or.kr This compound is produced by simultaneously disrupting both the fkbD and fkbM genes. nih.gov The resulting analog lacks the ketone group at C-9 and the methyl group at C-31. nih.gov

9-Deoxo-31-O-Demethyl-FK506 exhibits a unique activity profile, with significantly reduced immunosuppressive activity (over 100-fold reduction compared to FK506) while retaining notable antifungal properties. nih.gov Although its antifungal potency is somewhat lower than that of FK506, it still shows significant efficacy against major fungal pathogens and exhibits synergistic effects with fluconazole (B54011). nih.govnih.gov Considering its favorable balance of reduced immunosuppression and retained antifungal activity, 9-Deoxo-31-O-Demethyl-FK506 has been identified as a promising candidate for further development as an antifungal agent. nih.govnih.govjmb.or.kr The study of such multi-modified analogs provides valuable insights into the structure-activity relationships of the FK506 scaffold, guiding the rational design of future therapeutic compounds. nih.govjmb.or.kr

Chemical Modification Strategies for Derivatives

The structural complexity of FK506, the parent compound of this compound, often makes specific chemical modifications challenging. acs.orgmdpi.com As a result, combinatorial biosynthesis and mutasynthesis have emerged as powerful alternative strategies for generating a diverse range of analogs. acs.orgmdpi.com These approaches involve the targeted manipulation of the genes within the FK506 biosynthetic gene cluster. mdpi.com

One of the primary methods for producing this compound is through the disruption of the fkbM gene. nih.gov This gene encodes the FkbM methyltransferase, an enzyme responsible for the O-methylation at the C-31 position of the FK506 scaffold. nih.govnih.gov By inactivating fkbM in FK506-producing Streptomyces strains, the final methylation step is blocked, leading to the accumulation of this compound. nih.gov This technique has been instrumental in producing this specific analog for structure-activity relationship (SAR) studies.

Furthermore, combinatorial approaches, which involve the deletion of multiple genes in the biosynthetic pathway, have yielded a variety of other derivatives. For instance, the simultaneous deletion of fkbD (encoding the C-9 oxidase) and fkbM results in the production of 9-deoxo-31-O-demethyl-FK506. acs.orgnih.govuni-tuebingen.de Additionally, modifications at the C-21 position have been achieved by manipulating the genes responsible for the biosynthesis of the allylmalonyl-CoA extender unit, such as tcsB and tcsD. nih.gov The feeding of unnatural extender units to engineered Streptomyces strains, a technique known as mutasynthesis, has also been employed to create novel analogs with altered side chains. mdpi.comnih.govresearchgate.net

These genetic and biosynthetic strategies have enabled the creation of a library of FK506 analogs with modifications at key positions, including C-1, C-9, C-21, and C-31, providing valuable tools for dissecting the structural requirements for biological activity. acs.orgnih.gov

Structural Determinants for Selective Activity

Key Moieties for FKBP12 and Calcineurin Binding Regions

The biological activity of this compound and its parent compound, FK506, is initiated by its binding to the immunophilin FKBP12. acs.orgasm.org The resulting complex then interacts with and inhibits the protein phosphatase calcineurin (CaN). acs.orgasm.org The FK506 molecule can be conceptually divided into an FKBP12-binding region and a calcineurin-binding region. acs.orgacs.org

The FKBP12-binding region is extensive and includes the pipecolate moiety, the tricarbonyl group, and the cyclohexane (B81311) ring. acs.orggoogle.combiorxiv.org The pipecolate ring, in particular, fits into a hydrophobic pocket of FKBP12. acs.orgacs.org The interaction between the ligand and FKBP12 creates a composite surface that is recognized by calcineurin. nih.gov

The calcineurin-binding region of FK506 is roughly considered to be the C13-C24 region. acs.orgacs.org A critical component within this region is the allyl side chain at C21, which binds to a hydrophobic groove between the catalytic A subunit and the regulatory B subunit of calcineurin. acs.org Modifications within these binding domains are crucial for modulating the immunosuppressive and other biological activities of FK506 analogs. acs.orgacs.org

C9 and C31 Positions in FKBP-binding Region for Affinity Control

The C9 and C31 positions are located within the FKBP12-binding region of the FK506 molecule and have been identified as critical sites for controlling binding affinity to both human and fungal FKBP12. acs.orgnih.gov The C-31 position in FK506 is normally methylated by the enzyme FkbM. nih.govnih.gov The absence of this methyl group, as in this compound, alters the interaction with FKBP12. Specifically, the C-31 methyl group in FK506 is thought to enhance binding affinity to FKBP12, and its absence in this compound leads to a reduction in immunosuppressive potency.

Similarly, the C9 position, which is oxidized by the FkbD enzyme in the final steps of FK506 biosynthesis, plays a significant role in biological activity. nih.gov Analogs with modifications at this position, such as 9-deoxo-FK506, show decreased activity. nih.govasm.org When modifications at both C9 and C31 are combined, as in 9-deoxo-31-O-demethyl-FK506, the resulting analog exhibits a significant reduction in immunosuppressive activity while retaining other biological properties. acs.orgnih.gov This suggests that these two positions are key "hotspots" for tuning the binding affinity of FK506 analogs to their protein targets and for separating different biological activities. acs.orgnih.gov

C13-C24 Region (Calcineurin-binding) for Activity Modulation

The C13-C24 region of the FK506 macrolide is recognized as the primary binding site for calcineurin. acs.org This region is crucial for modulating the biological activities that are dependent on the inhibition of calcineurin, such as immunosuppression and antifungal effects. acs.org Modifications within this region can significantly impact the formation and stability of the ternary FKBP12-ligand-calcineurin complex. acs.org

Research has shown that analogs with alterations in this region can have dramatically different activity profiles. For example, modifications to the C21 side chain, which lies within this calcineurin-binding domain, are critical for separating immunosuppressive and antifungal activities. acs.org The AT4 domain of the FK506 polyketide synthase (PKS) exhibits a degree of flexibility, allowing for the incorporation of different extender units at the C21 position, leading to natural analogs like FK520 (ethyl group) and FK523 (methyl group) in place of the allyl group found in FK506. acs.org This natural variation underscores the importance of the C21 side chain in modulating the interaction with calcineurin. acs.org

Substrate Flexibility of Biosynthetic Enzymes in Analog Production

The production of this compound and a wide array of other FK506 analogs is largely possible due to the remarkable substrate flexibility of the enzymes involved in the FK506 biosynthetic pathway. acs.orgnih.gov This flexibility allows for the incorporation of non-natural starter and extender units and the processing of various intermediate structures, leading to a diverse range of final products. acs.orgmdpi.com

Two key post-PKS (polyketide synthase) tailoring enzymes, FkbD (C-9 oxidase) and FkbM (C-31 O-methyltransferase), exhibit high tolerance for different substrates. nih.gov They can act on various intermediates in an interchangeable order, meaning that the biosynthetic pathway can proceed through parallel routes. nih.gov For example, FkbM can methylate both 9-deoxo-31-O-demethyl-FK506 and the equivalent FK520 analog, demonstrating its promiscuity. nih.gov

Furthermore, the acyltransferase (AT) domain of module 4 (AT4) in the FK506 PKS has broad substrate specificity. acs.org It can accept various extender units, which results in the natural production of analogs like FK520 and FK523 with different C21 side chains. acs.org This flexibility has been exploited in mutasynthesis experiments, where the natural extender unit pathway is blocked, and novel precursors are fed to the culture, resulting in the production of new FK506 analogs. nih.govresearchgate.netrsc.org The relaxed substrate specificity of FkbP, the nonribosomal peptide synthetase (NRPS) responsible for incorporating the pipecolate-derived moiety, also contributes to the diversity of analogs that can be produced. acs.org This inherent enzymatic adaptability is a cornerstone of the combinatorial biosynthesis strategies used to generate novel FK506 derivatives. acs.orgnih.gov

Analytical Methods for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and analysis of 31-O-Demethyl-FK506. acs.orgnih.govresearchgate.net This method is instrumental in separating the compound from complex mixtures, such as fermentation broths of Streptomyces species, which are often used for its production. nih.govresearchgate.net Inactivation of the fkbM gene in these organisms leads to the accumulation of this compound, which can then be quantified using HPLC. nih.govnih.gov

Research has demonstrated the utility of HPLC in monitoring the production of this compound and other related FK506 analogs. nih.govresearchgate.net For instance, studies have used HPLC to analyze the fermentation products from various mutant strains of S. tsukubaensis, allowing for the characterization of compounds like this compound. nih.govresearchgate.net The technique is also employed in in vitro enzymatic assays to monitor the conversion of substrates in real-time. acs.org

Mass Spectrometry (MS) and HPLC-ESI-MS/MS for Identification

Mass Spectrometry (MS), particularly when coupled with HPLC and Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS), is a powerful tool for the identification of this compound. acs.orgresearchgate.netgoogle.com This method provides crucial information about the molecular weight and fragmentation pattern of the compound, facilitating its unambiguous identification.

In studies involving genetically engineered Streptomyces strains, HPLC-ESI-MS/MS analysis has been pivotal. For example, the organic extract of a mutant strain with an inactivated fkbM gene exhibited a major peak in the HPLC chromatogram. acs.org The corresponding mass spectrum showed an ammonium (B1175870) adduct ion [M+NH₄]⁺ at m/z 807.1, which is 14 Da less than that of FK506, indicating the loss of a methyl group. acs.org Further fragmentation analysis confirmed the structure as this compound. acs.org The table below summarizes the key mass spectrometric data for the identification of this compound.

Ion Typem/z ValueInterpretation
[M+NH₄]⁺807.1Ammonium adduct of this compound
Fragment Ions790.1, 772.1, 754.0, 736.1, 576.0Characteristic fragments supporting the demethylation at the C-31 position

This data is based on findings from studies on fkbM inactivation mutants. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structure elucidation of this compound. nih.gov Both ¹H and ¹³C NMR are used to obtain detailed information about the chemical environment of each atom in the molecule, confirming the absence of the methyl group at the C-31 position. nih.gov

The structure of this compound, produced by mutant strains of Streptomyces sp. MA6548, has been determined through a combination of NMR and mass spectrometry. nih.gov Detailed 1D and 2D NMR analyses have been crucial in assigning the signals and confirming the molecular structure. acs.org While the presence of rotamers due to the amide bond can complicate the spectra, distinct signals for the major and minor rotamers of this compound have been assigned. acs.org

Future Research Directions and Potential Applications

Development of Non-Immunosuppressive FK506 Analogs

A primary goal in the development of FK506 analogs is the separation of its potent immunosuppressive effects from its other beneficial biological activities, such as antifungal and neurotrophic properties. nih.govresearchgate.netcontinental.edu.pe The clinical use of FK506 as an antifungal or neuroprotective agent is hampered by its strong suppression of the immune system, which is undesirable in patients not undergoing organ transplantation. nih.govgoogle.com

Research has shown that modifications at specific positions on the FK506 macrolide ring can dramatically reduce immunosuppression. The C-9 and C-31 positions, located in the region that binds to the FK506-binding protein (FKBP12), have been identified as key sites for modulating this activity. nih.govacs.org For instance, the analog 9-deoxo-31-O-demethyl-FK506, which lacks both the C-9 ketone and the C-31 methyl group, shows significantly lower immunosuppressive activity than FK506. nih.govfrontiersin.org Further modifications, such as replacing the pipecolate ring at C-1 with proline, have led to analogs with immunosuppressive activity reduced by over 100,000-fold while retaining desired neurotrophic effects. nih.gov This demonstrates that the immunosuppressive and neuroregenerative functions of the molecule can be successfully uncoupled. nih.govresearchgate.net

CompoundKey Modification(s)Relative Immunosuppressive Activity (vs. FK506)Reference
FK506Parent Compound1 (Baseline) acs.org
9-deoxo-FK506Deletion of C-9 ketone~9-fold reduction acs.org
31-O-demethyl-FK506Deletion of C-31 methyl group~19-fold reduction acs.org
9-deoxo-31-O-demethyl-FK506Deletions at C-9 and C-31~559-fold reduction acs.org
9-deoxo-31-O-demethyl-36,37-dihydro-prolylFK506C-9, C-31, C-36/37, and C-1 modifications~220,000-fold reduction nih.gov

Targeting Fungal vs. Human Calcineurin/FKBP12 for Specificity

The antifungal action of FK506 and its analogs stems from the same mechanism as their immunosuppressive effect: the formation of a complex with FKBP12, which then inhibits the essential enzyme calcineurin. nih.govnih.gov A major challenge is that this pathway is highly conserved across species, from fungi to humans. acs.orgfrontiersin.org Human and fungal FKBP12 proteins share a high degree of sequence identity (50-60%) and have nearly superimposable three-dimensional structures, making the design of fungus-specific inhibitors difficult. nih.govfrontiersin.org

Despite the high similarity, researchers are exploiting subtle structural differences to achieve selectivity. duke.edu Recent studies combining crystallography, biophysics, and molecular dynamics have pinpointed non-conserved amino acid residues in the drug-binding pocket. nih.govasm.org For example, structure-guided design has led to the creation of analogs like APX879, which has a modification at the C-22 position. duke.edunih.gov This modification is designed to create a steric clash with a specific amino acid (Histidine-88) in human FKBP12 that is different in fungal FKBP12 (Phenylalanine-88), thereby reducing its binding affinity to the human protein and lowering immunosuppression while maintaining potent antifungal activity. researchgate.net Identifying regions of FK506 that can be altered to enhance fungal selectivity, such as the C-15 to C-18 and C-36 to C-37 positions, is a key strategy for developing calcineurin inhibitors that can be safely used as antifungals. nih.govasm.org

New Antifungal Therapeutic Strategies

The rising threat of drug-resistant fungal infections necessitates new therapeutic approaches. frontiersin.orgresearchgate.net Analogs such as this compound and, particularly, 9-deoxo-31-O-demethyl-FK506, have demonstrated strong antifungal activity against major human pathogens, including Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus. nih.govfrontiersin.org

A highly promising strategy is combination therapy. Calcineurin inhibitors have been shown to work synergistically with existing antifungal drugs, such as the azole class. frontiersin.org Specifically, both this compound and 9-deoxo-31-O-demethyl-FK506 exhibit robust synergistic antifungal activity with fluconazole (B54011). nih.govresearchgate.net In a murine model of systemic cryptococcosis, the combination of 9-deoxo-31-O-demethyl-FK506 and fluconazole significantly extended the survival of infected mice, confirming the in vivo efficacy of this approach. nih.govfrontiersin.orgresearchgate.net This suggests that non-immunosuppressive FK506 analogs could be used to potentiate the effects of current antifungals, potentially overcoming resistance and improving patient outcomes. frontiersin.org

CompoundActivity Against PathogensSynergistic EffectReference
This compoundStrong activity against C. neoformans, C. albicans, A. fumigatusRobust synergy with fluconazole nih.gov
9-deoxo-31-O-demethyl-FK506Strong activity against C. neoformans, C. albicans, A. fumigatusRobust synergy with fluconazole; confirmed in vivo efficacy nih.govfrontiersin.orgresearchgate.net
9-deoxo-prolyl-FK506No noticeable antifungal activityN/A nih.gov
APX879Broad-spectrum antifungal activity; effective in murine modelsSynergy with fluconazole duke.edunih.gov

Exploration in Neurodegenerative and Neurological Disorders

Beyond its other roles, FK506 is known to possess significant neuroprotective and neuroregenerative activities. nih.govjmb.or.kr It has shown potential in animal models of stroke, nerve injury, and neurodegenerative conditions like Parkinson's and Huntington's disease. nih.govjmb.or.krnih.gov The development of non-immunosuppressive analogs is critical to harnessing this potential for clinical use. nih.govgoogle.com

Analogs such as this compound and 9-deoxo-31-O-demethyl-FK506 have been confirmed to promote nerve regeneration and have neuroprotective effects without significant immunosuppressive activity. google.comgoogle.com In vitro studies using rat pheochromocytoma (PC12) cells, a common model for neuronal function, have shown that these compounds can promote the proliferation of neurites, a key process in nerve growth and repair. researchgate.netgoogle.com The ability to engineer molecules that retain this neurotrophic activity while shedding immunosuppression opens a promising therapeutic avenue for a range of debilitating neurological disorders. nih.govepo.org

Advanced Biosynthetic Engineering for Novel Analog Production

The production of this compound and other novel analogs is a triumph of biosynthetic engineering. nih.govcontinental.edu.pe These compounds are not typically synthesized chemically but are produced through the targeted genetic modification of FK506-producing bacteria, primarily Streptomyces species. The biosynthesis of FK506 involves a complex assembly line of enzymes encoded by a large gene cluster. mdpi.comnih.gov

The final steps in the pathway, known as post-PKS (polyketide synthase) modifications, are crucial for the final structure and activity of the molecule. nih.govacs.org this compound is generated by deleting or inactivating the fkbM gene. nih.gov This gene encodes the FkbM methyltransferase enzyme, which is responsible for adding a methyl group to the C-31 position of the macrolide ring. nih.govacs.org Preventing this step leads to the accumulation of the demethylated intermediate.

Researchers have expanded on this by using "combinatorial biosynthesis," where multiple genes are deleted to create novel structures. nih.gov For example, deleting both the fkbM gene and the fkbD gene (which encodes a C-9 oxidase) results in the production of 9-deoxo-31-O-demethyl-FK506. nih.govnih.gov This powerful technique allows for the rational design and production of a wide array of FK506 derivatives with tailored biological profiles, paving the way for the discovery of new and improved therapeutic agents. nih.govacs.org

Q & A

Q. What are the established methods for synthesizing 31-O-Demethyl-FK506 in laboratory settings?

To synthesize this compound, researchers typically employ biosynthetic pathways in Streptomyces species. Key steps include disrupting the fkbM methyltransferase gene to prevent O-methylation at position 31, followed by fermentation optimization for yield enhancement. Analytical validation via HPLC and high-resolution mass spectrometry (HRMS) is critical to confirm structural modifications .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR to identify demethylation at C-31) and tandem mass spectrometry (MS/MS). Cross-referencing with pharmacopeial standards for FK506 analogs ensures accuracy in characterizing molecular weight and functional groups .

Q. Which bioassay systems are most appropriate for initial evaluation of this compound’s immunosuppressive properties?

Primary T-cell proliferation assays and calcineurin phosphatase inhibition tests are standard. Use dose-response curves to quantify IC50_{50} values, comparing results with FK506 as a positive control. Ensure consistency in cell line selection (e.g., Jurkat T-cells) and assay conditions (e.g., serum-free media) .

Q. What spectroscopic techniques are essential for characterizing this compound’s crystalline form?

X-ray crystallography is ideal for resolving crystalline structures. Pair this with differential scanning calorimetry (DSC) to analyze thermal stability and polymorphic transitions. Cross-validate results with reference data from the Cambridge Structural Database .

Q. What are the critical parameters to monitor during purification of this compound?

Key parameters include solvent polarity (e.g., acetonitrile/water gradients in reverse-phase HPLC), column temperature, and flow rate. Monitor purity using UV-Vis detection at 210–280 nm and validate fractions via LC-MS .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in reported immunosuppressive activity data for this compound?

Address discrepancies by standardizing bioassay protocols (e.g., cell passage number, incubation time) and using multiple readouts (e.g., IL-2 secretion assays alongside calcineurin inhibition). Apply statistical tools like ANOVA to identify variability sources and validate findings across independent labs .

Q. How can genetic engineering techniques optimize the biosynthesis pathway of this compound?

Employ CRISPR-Cas9 to knockout competing pathways (e.g., fkbL for FK520 production) in Streptomyces strains. Overexpress fkbM under inducible promoters to enhance precursor flux. Monitor yield improvements via LC-MS and compare with wild-type strains using metabolic flux analysis .

Q. What computational modeling strategies are effective in studying the structure-activity relationship of this compound derivatives?

Use molecular docking simulations (e.g., AutoDock Vina) to map interactions between demethylated FK506 and FKBP12-calcineurin complexes. Validate predictions with quantitative structure-activity relationship (QSAR) models trained on IC50_{50} data from analog libraries .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to assess bioavailability and tissue distribution in animal models. Perform metabolite profiling via LC-MS/MS to identify degradation products. Use immune-monitoring tools (e.g., flow cytometry for T-cell subsets) to correlate in vivo effects with mechanistic data .

Q. What methodological considerations are critical when designing comparative studies between this compound and its parent compound FK506?

Ensure equimolar dosing in all experiments and control for batch-to-batch variability in compound purity. Use blinded analysis for outcome assessment and include power calculations to determine sample size. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to validate study objectives .

Methodological Best Practices

  • Data Integrity : Replicate experiments across ≥3 biological replicates and report standard deviations. Use tools like Grubbs’ test to identify outliers .
  • Literature Review : Prioritize primary sources from journals with rigorous peer-review processes (e.g., Journal of Antibiotics) over preprint repositories .
  • Ethical Compliance : Obtain institutional approval for animal studies and adhere to OECD guidelines for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
31-O-Demethyl-FK506
Reactant of Route 2
31-O-Demethyl-FK506

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.